3-(Pyridin-4-yl)pyridine dihydrochloride
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Overview
Description
3-(Pyridin-4-yl)pyridine dihydrochloride, also known as 3,4’-bipyridine dihydrochloride, is a compound with the molecular formula C10H8N2·2HCl. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)pyridine dihydrochloride typically involves the coupling of two pyridine rings. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyridine rings. The reaction conditions generally include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a boronic acid derivative of pyridine. The reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the direct coupling of pyridine derivatives using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents.
Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide and are conducted in polar solvents.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Pyridine amines
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
3-(Pyridin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)pyridine dihydrochloride largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with the nitrogen atoms in the 2-position. It is also used as a ligand in coordination chemistry but has different electronic properties due to the position of the nitrogen atoms.
4,4’-Bipyridine: Similar to 3-(Pyridin-4-yl)pyridine but with the nitrogen atoms in the 4-position. It is used in the synthesis of coordination polymers and metal-organic frameworks.
Uniqueness
3-(Pyridin-4-yl)pyridine dihydrochloride is unique due to its specific nitrogen positioning, which influences its binding properties and reactivity. This makes it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
3-pyridin-4-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-8H;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSPOISEUNTBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143924-42-9 |
Source
|
Record name | 3-(pyridin-4-yl)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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